molecular formula C7H7F3N2O3 B13630989 5-(1,1,1-Trifluoro-2-methylpropan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

5-(1,1,1-Trifluoro-2-methylpropan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13630989
M. Wt: 224.14 g/mol
InChI Key: IZLRTKSTJBJCTJ-UHFFFAOYSA-N
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Description

5-(1,1,1-Trifluoro-2-methylpropan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is a fluorinated organic compound known for its unique chemical structure and properties. This compound is part of the oxadiazole family, which is characterized by a five-membered ring containing oxygen and nitrogen atoms. The presence of the trifluoromethyl group imparts significant stability and reactivity, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,1,1-Trifluoro-2-methylpropan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a hydrazide with a carboxylic acid derivative in the presence of a dehydrating agent. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

5-(1,1,1-Trifluoro-2-methylpropan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

5-(1,1,1-Trifluoro-2-methylpropan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its stability and reactivity.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(1,1,1-Trifluoro-2-methylpropan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,1,1-Trifluoro-2-methylpropan-2-yl)propanedioic acid
  • 2-[(1,1,1-Trifluoro-2-methylpropan-2-yl)oxy]acetic acid
  • (2S)-N1-[4-methyl-5-[2-(1,1,1-trifluoro-2-methylpropan-2-yl)-4-pyridinyl]-2-thiazolyl]pyrrolidine-1,2-dicarboxamide

Uniqueness

What sets 5-(1,1,1-Trifluoro-2-methylpropan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid apart from similar compounds is its unique oxadiazole ring structure combined with the trifluoromethyl group. This combination imparts distinct chemical and physical properties, making it particularly valuable in various research and industrial applications.

Properties

Molecular Formula

C7H7F3N2O3

Molecular Weight

224.14 g/mol

IUPAC Name

5-(1,1,1-trifluoro-2-methylpropan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C7H7F3N2O3/c1-6(2,7(8,9)10)5-11-3(4(13)14)12-15-5/h1-2H3,(H,13,14)

InChI Key

IZLRTKSTJBJCTJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NC(=NO1)C(=O)O)C(F)(F)F

Origin of Product

United States

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